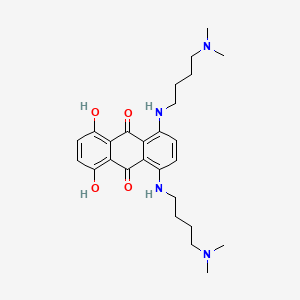
3'-O-acetyl-5'-chloro-5'-deoxythymidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-O-acetyl-5’-chloro-5’-deoxythymidine is a synthetic nucleoside analog. It is structurally related to thymidine, a naturally occurring nucleoside that is a building block of DNA. The compound is characterized by the presence of an acetyl group at the 3’ position and a chlorine atom at the 5’ position of the deoxyribose sugar. This modification imparts unique chemical and biological properties to the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’-O-acetyl-5’-chloro-5’-deoxythymidine typically involves multiple steps, starting from thymidine. The process includes selective protection and deprotection of hydroxyl groups, chlorination, and acetylation. One common method involves the following steps:
Protection of the 5’-hydroxyl group: Thymidine is treated with a protecting group such as dimethoxytrityl chloride (DMT-Cl) to protect the 5’-hydroxyl group.
Chlorination: The protected thymidine is then subjected to chlorination using reagents like thionyl chloride (SOCl2) to introduce the chlorine atom at the 5’ position.
Deprotection: The protecting group is removed to expose the 5’-hydroxyl group.
Acetylation: Finally, the 3’-hydroxyl group is acetylated using acetic anhydride (Ac2O) in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of 3’-O-acetyl-5’-chloro-5’-deoxythymidine follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated synthesis equipment, high-purity reagents, and stringent quality control measures to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3’-O-acetyl-5’-chloro-5’-deoxythymidine undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom at the 5’ position can be replaced by other nucleophiles.
Hydrolysis: The acetyl group at the 3’ position can be hydrolyzed to yield 3’-hydroxy-5’-chloro-5’-deoxythymidine.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.
Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the acetyl group.
Oxidation and reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be used.
Major Products
Nucleophilic substitution: Products depend on the nucleophile used, such as 5’-azido-3’-O-acetyl-5’-deoxythymidine.
Hydrolysis: The major product is 3’-hydroxy-5’-chloro-5’-deoxythymidine.
Aplicaciones Científicas De Investigación
3’-O-acetyl-5’-chloro-5’-deoxythymidine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other nucleoside analogs.
Biology: The compound is used in studies involving DNA synthesis and repair mechanisms.
Industry: The compound is used in the production of modified oligonucleotides for research and therapeutic purposes.
Mecanismo De Acción
The mechanism of action of 3’-O-acetyl-5’-chloro-5’-deoxythymidine involves its incorporation into DNA during replication. The presence of the chlorine atom and the acetyl group disrupts normal base pairing and DNA synthesis, leading to chain termination. This makes the compound a potential inhibitor of viral DNA polymerases and a candidate for antiviral therapies.
Comparación Con Compuestos Similares
Similar Compounds
3’-O-acetylthymidine: Lacks the chlorine atom at the 5’ position.
5’-chloro-5’-deoxythymidine: Lacks the acetyl group at the 3’ position.
3’-O-acetyl-5’-deoxyuridine: Contains uracil instead of thymine.
Uniqueness
3’-O-acetyl-5’-chloro-5’-deoxythymidine is unique due to the combined presence of the acetyl group at the 3’ position and the chlorine atom at the 5’ position. This dual modification imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
65929-45-5 |
|---|---|
Fórmula molecular |
C12H15ClN2O5 |
Peso molecular |
302.71 g/mol |
Nombre IUPAC |
[(2S,3S,5R)-2-(chloromethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate |
InChI |
InChI=1S/C12H15ClN2O5/c1-6-5-15(12(18)14-11(6)17)10-3-8(19-7(2)16)9(4-13)20-10/h5,8-10H,3-4H2,1-2H3,(H,14,17,18)/t8-,9+,10+/m0/s1 |
Clave InChI |
SPODYGHNHVOHIH-IVZWLZJFSA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CCl)OC(=O)C |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CCl)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


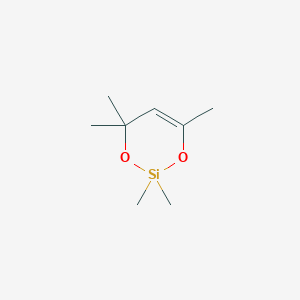


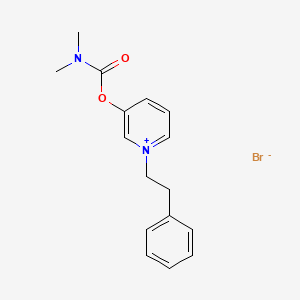
![N-[2-(4-Chlorophenoxy)-2-methylpropanoyl]-L-alanine](/img/structure/B14471692.png)
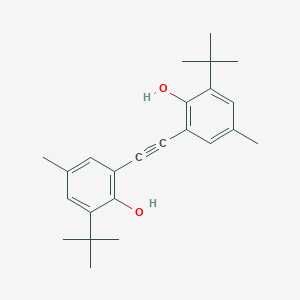
![N-[2-(Methylamino)ethyl]-N-phenylbenzamide](/img/structure/B14471699.png)
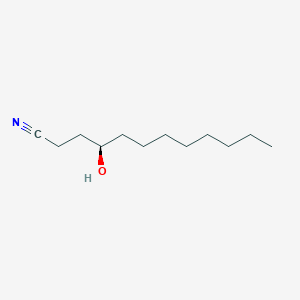
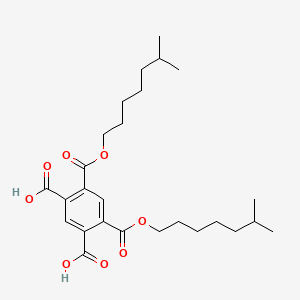
![N-[2-(4-Chlorophenoxy)-2-methylpropanoyl]-L-alanine](/img/structure/B14471726.png)

![7,9-Dimethoxy-6-phenyl-[1,3]dioxolo[4,5-g]chromen-8-one](/img/structure/B14471734.png)

